Acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol
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Overview
Description
Acetic acid;6,6-dimethylbicyclo[311]hept-2-ene-2,4-diol is a unique organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol typically involves the reaction of nopylamine hydrochloride with sodium nitrite in acetic acid. This reaction yields several products, including nopyl chloride, nopyl acetate, and 2-(1-acetoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene . Another method involves the reaction of (−)-nopol with methanesulfonyl chloride to obtain a corresponding mesylate, which then reacts with piperazine in the presence of potassium carbonate under reflux in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, acetic acid, methanesulfonyl chloride, and potassium carbonate . Reaction conditions often involve refluxing in solvents like acetonitrile or using catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nopyl chloride, nopyl acetate, and various mesylates and piperazine derivatives .
Scientific Research Applications
Acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.
Mechanism of Action
The mechanism of action of acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol involves its interaction with molecular targets and pathways in chemical reactions. For example, in the allylic chlorination of terpenic olefins, it acts as a catalyst, facilitating the selective formation of chlorides under mild conditions . The compound’s unique bicyclic structure allows it to participate in various chemical transformations, making it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-:
Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate:
Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-:
Uniqueness
Acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its bicyclic structure provides stability and reactivity, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
61597-34-0 |
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Molecular Formula |
C13H22O6 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol |
InChI |
InChI=1S/C9H14O2.2C2H4O2/c1-9(2)5-3-6(9)8(11)4-7(5)10;2*1-2(3)4/h4-7,10-11H,3H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
KQNSJUJFIVZUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC1(C2CC1C(=CC2O)O)C |
Origin of Product |
United States |
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